![molecular formula C21H23NO3 B2746868 1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone CAS No. 526188-52-3](/img/structure/B2746868.png)
1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Research into similar compounds, such as 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane, highlights methods of synthesis from base components like 2-butyl-4-methylphenol, formaldehyde, and ethyleneamine, leading to structures characterized by 1H NMR, IR, HR-MS, and elemental analysis. Such compounds belong to specific crystal groups, providing insights into their structural properties (Ji Shun-jun, 2010).
Eco-Friendly Synthesis and Antimicrobial Activities
Derivatives of dihydro-2H-benzo and naphtho-1,3-oxazine, obtained through eco-friendly Mannich type condensation-cyclization reactions in water at ambient temperature, demonstrate significant antimicrobial effects. These findings suggest potential pharmaceutical applications for similarly structured compounds (Bijoy P Mathew et al., 2010).
Photoinduced Direct Oxidative Annulation
Studies on 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates show that photoinduced direct oxidative annulation can lead to highly functionalized polyheterocyclic ethanones. These reactions, which do not require transition metals and oxidants, offer a novel pathway for generating complex organic structures (Jin Zhang et al., 2017).
Green Media Synthesis
The one-pot synthesis of 3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones using glycerol as a green medium is an environmentally friendly method for creating bioactive molecules. This approach highlights the potential for sustainable synthesis methods in producing compounds with a variety of biological activities (Shruti Gupta et al., 2016).
properties
IUPAC Name |
1-(9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-5-10-22-11-17-19-18(13(2)23)14(3)25-21(19)16-9-7-6-8-15(16)20(17)24-12-22/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYEOAKZMISOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C3=CC=CC=C3C4=C2C(=C(O4)C)C(=O)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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